molecular formula C30H52O26 B12746228 Maltotriosyltrehalose CAS No. 142831-49-0

Maltotriosyltrehalose

Cat. No.: B12746228
CAS No.: 142831-49-0
M. Wt: 828.7 g/mol
InChI Key: GUZBXMVHVQHCTQ-XFSSMLLMSA-N
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Description

Maltotriosyltrehalose is a carbohydrate compound that consists of a maltotriose unit linked to a trehalose unit It is a type of oligosaccharide, which are carbohydrates composed of a small number of monosaccharide units

Preparation Methods

Synthetic Routes and Reaction Conditions

Maltotriosyltrehalose can be synthesized through the enzymatic action of maltooligosyltrehalose synthase (MTSase) and maltooligosyltrehalose trehalohydrolase (MTHase). The process involves the conversion of maltopentaose to this compound by MTSase, followed by the hydrolysis of this compound to trehalose and maltotriose by MTHase .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of recombinant enzymes expressed in microorganisms such as Escherichia coli. Optimization of expression conditions, such as the use of specific host strains and induction strategies, can significantly enhance the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Maltotriosyltrehalose primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of this compound by MTHase results in the formation of trehalose and maltotriose .

Common Reagents and Conditions

The hydrolysis reactions involving this compound typically require specific enzymes such as MTHase. The reaction conditions often include a buffered solution at an optimal pH and temperature to ensure maximum enzyme activity .

Major Products

The major products formed from the hydrolysis of this compound are trehalose and maltotriose .

Comparison with Similar Compounds

Maltotriosyltrehalose is similar to other oligosaccharides such as maltotetraose and maltopentaose. its unique structure, which includes a trehalose unit, distinguishes it from these compounds. Trehalose itself is a stable disaccharide composed of two glucose units linked by an α-1,1 linkage, and it is known for its protective properties against various stress conditions .

List of Similar Compounds

  • Maltotetraose
  • Maltopentaose
  • Trehalose

This compound’s unique combination of maltotriose and trehalose units makes it a compound of significant interest for various applications, particularly in fields requiring stabilization and preservation of biological materials.

Properties

CAS No.

142831-49-0

Molecular Formula

C30H52O26

Molecular Weight

828.7 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C30H52O26/c31-1-6-11(36)13(38)18(43)26(48-6)53-23-8(3-33)50-27(20(45)15(23)40)54-24-9(4-34)51-28(21(46)16(24)41)55-25-10(5-35)52-30(22(47)17(25)42)56-29-19(44)14(39)12(37)7(2-32)49-29/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1

InChI Key

GUZBXMVHVQHCTQ-XFSSMLLMSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)CO)CO)O)O)O)O

Origin of Product

United States

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